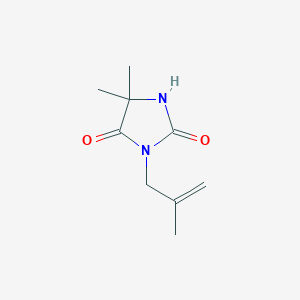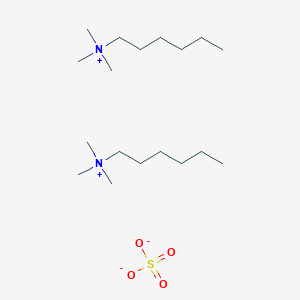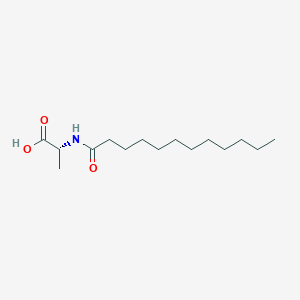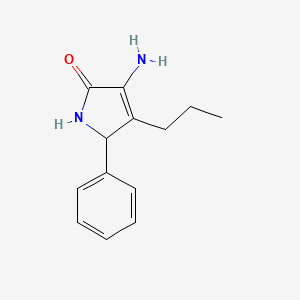
3-Heptyne-2,5-diol, 6-ethoxy-2,5,6-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Heptyne-2,5-diol, 6-ethoxy-2,5,6-trimethyl- is an organic compound with the molecular formula C12H22O3. This compound is characterized by the presence of a triple bond (alkyne) and multiple functional groups, including hydroxyl and ether groups . The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Heptyne-2,5-diol, 6-ethoxy-2,5,6-trimethyl- typically involves multiple steps, starting from simpler organic moleculesThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the synthesis steps are optimized for efficiency and yield. The process may include continuous flow reactors and advanced purification techniques to isolate the final product. Safety measures are crucial due to the reactivity of the intermediates and the final compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-Heptyne-2,5-diol, 6-ethoxy-2,5,6-trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The triple bond can be reduced to a double or single bond, altering the compound’s reactivity.
Substitution: The ethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often employed.
Substitution: Nucleophiles such as sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce alkenes or alkanes .
Applications De Recherche Scientifique
3-Heptyne-2,5-diol, 6-ethoxy-2,5,6-trimethyl- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Heptyne-2,5-diol, 6-ethoxy-2,5,6-trimethyl- involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially altering their activity. The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6,6-Trimethyl-3-heptyne-2,5-diol: Shares a similar structure but lacks the ethoxy group.
3-Heptyne, 2,2,6-trimethyl: Similar alkyne structure but different functional groups.
Uniqueness
3-Heptyne-2,5-diol, 6-ethoxy-2,5,6-trimethyl- is unique due to the combination of its alkyne, hydroxyl, and ethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Propriétés
Numéro CAS |
58104-98-6 |
|---|---|
Formule moléculaire |
C12H22O3 |
Poids moléculaire |
214.30 g/mol |
Nom IUPAC |
6-ethoxy-2,5,6-trimethylhept-3-yne-2,5-diol |
InChI |
InChI=1S/C12H22O3/c1-7-15-11(4,5)12(6,14)9-8-10(2,3)13/h13-14H,7H2,1-6H3 |
Clé InChI |
DFBJWJKDVXHFQX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C)(C)C(C)(C#CC(C)(C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Pyridinecarboxylic acid, 2-[(2,4-dinitrophenyl)methyl]-](/img/structure/B14603963.png)




![3-Chloro-3-[3-(3-nitrophenoxy)phenyl]prop-2-enal](/img/structure/B14603990.png)

![1-[2-(2,3-dihydro-1H-inden-1-yl)butyl]imidazole;nitric acid](/img/structure/B14603995.png)

![2-({[(Furan-2-yl)methyl]sulfanyl}methyl)-1-methyl-1H-pyrrole](/img/structure/B14604006.png)
![2-[Bis(trifluoromethyl)amino]-2,3,3,3-tetrafluoropropionyl fluoride](/img/structure/B14604027.png)
![Pyridine, 2-[[(2,5-dimethoxyphenyl)methyl]sulfinyl]-, 1-oxide](/img/structure/B14604037.png)
